Cas no 89850-53-3 (1-(3-chloropropyl)-1H-pyrrole)
1-(3-chloropropyl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL2813982
- 1-(3-chloropropyl)pyrrole
- VS-11755
- STL374104
- CS-0363499
- AKOS006221908
- 89850-53-3
- BBL033037
- 1-(3-chloropropyl)-1H-pyrrole
-
- Inchi: 1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2
- InChI Key: VBNLJZUMBKLGCV-UHFFFAOYSA-N
- SMILES: ClCCCN1C=CC=C1
Computed Properties
- Exact Mass: 143.0501770Da
- Monoisotopic Mass: 143.0501770Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 69.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 4.9Ų
1-(3-chloropropyl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434169-500mg |
1-(3-Chloropropyl)-1H-pyrrole |
89850-53-3 | 98% | 500mg |
¥5033.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434169-1g |
1-(3-Chloropropyl)-1H-pyrrole |
89850-53-3 | 98% | 1g |
¥7805.00 | 2024-04-26 | |
| Key Organics Ltd | VS-11755-0.5g |
1-(3-chloropropyl)-1H-pyrrole |
89850-53-3 | >90% | 0.5g |
£426.00 | 2025-02-09 | |
| Key Organics Ltd | VS-11755-1g |
1-(3-chloropropyl)-1H-pyrrole |
89850-53-3 | >90% | 1g |
£678.00 | 2025-02-09 | |
| Key Organics Ltd | VS-11755-5g |
1-(3-chloropropyl)-1H-pyrrole |
89850-53-3 | >90% | 5g |
£2521.00 | 2025-02-09 |
1-(3-chloropropyl)-1H-pyrrole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(3-chloropropyl)-1H-pyrrole
Introduction to 1-(3-chloropropyl)-1H-pyrrole (CAS No. 89850-53-3)
1-(3-chloropropyl)-1H-pyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 89850-53-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, featuring a pyrrole ring substituted with a 3-chloropropyl side chain, has garnered attention due to its versatile structural framework and potential applications in drug discovery and development. The compound’s unique chemical properties, including its reactivity and stability, make it a valuable intermediate in synthesizing various pharmacologically active agents.
The pyrrole core is a prominent scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules. Its aromatic nature and ability to engage in hydrogen bonding interactions contribute to its utility in designing molecules with specific biological targets. The introduction of a 3-chloropropyl group at the 1-position of the pyrrole ring introduces electrophilic centers, enhancing the compound’s reactivity and enabling further functionalization. This modification opens up possibilities for exploring new chemical entities with enhanced pharmacological profiles.
In recent years, the exploration of 1-(3-chloropropyl)-1H-pyrrole has been extended to investigate its role in developing novel therapeutic agents. Researchers have been particularly interested in its potential as a precursor for synthesizing molecules targeting neurological disorders, infectious diseases, and cancer. The compound’s ability to serve as a building block for more complex structures has made it a focal point in synthetic organic chemistry efforts aimed at creating innovative drug candidates.
One of the most compelling aspects of 1-(3-chloropropyl)-1H-pyrrole is its adaptability in medicinal chemistry campaigns. The presence of the 3-chloropropyl moiety allows for diverse chemical transformations, including nucleophilic substitution reactions, which can be exploited to introduce additional functional groups or linkages. This flexibility has been leveraged in designing molecules with improved solubility, bioavailability, and target specificity. Such attributes are crucial for advancing compounds through preclinical and clinical development pipelines.
Recent studies have highlighted the compound’s significance in the context of drug discovery. For instance, researchers have demonstrated its utility in generating derivatives with antimicrobial properties. The pyrrole ring’s inherent electronic characteristics, combined with the electron-withdrawing effect of the 3-chloropropyl group, contribute to enhanced interactions with biological targets. These findings underscore the potential of 1-(3-chloropropyl)-1H-pyrrole as a scaffold for developing next-generation antimicrobial agents.
The synthesis of 1-(3-chloropropyl)-1H-pyrrole involves well-established organic reactions that highlight its synthetic accessibility. Key steps typically include the alkylation of 1H-pyrrole with 3-chloropropane under controlled conditions, ensuring high yield and purity. Advances in catalytic systems have further refined these processes, making them more efficient and environmentally friendly. Such improvements are essential for scaling up production while maintaining cost-effectiveness and sustainability.
The pharmacological evaluation of 1-(3-chloropropyl)-1H-pyrrole has revealed intriguing properties that warrant further investigation. Preliminary studies suggest that derivatives of this compound exhibit promising activity against certain enzymatic targets relevant to metabolic diseases. The structural motif’s ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for drug development. Continued research is needed to fully elucidate its therapeutic potential and optimize its pharmacokinetic profile.
From a computational chemistry perspective, 1-(3-chloropropyl)-1H-pyrrole has been subjected to detailed molecular modeling studies to understand its interactions with biological targets at an atomic level. These simulations have provided insights into how structural modifications can enhance binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery workflows, complementing experimental efforts and accelerating the identification of lead compounds.
The industrial relevance of 1-(3-chloropropyl)-1H-pyrrole extends beyond academic research into commercial applications. Pharmaceutical companies are exploring its use as an intermediate in large-scale synthesis processes for proprietary drug candidates. The compound’s stability under various reaction conditions makes it suitable for industrial-scale production without significant degradation or byproduct formation. This reliability is critical for ensuring consistent quality and supply chains in pharmaceutical manufacturing.
The future prospects for 1-(3-chloropropyl)-1H-pyrrole are bright, with ongoing research poised to unlock new therapeutic applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this field. As our understanding of biological systems evolves, so too will our ability to harness the potential of this versatile compound.
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